5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
5-methoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-22-13-5-6-15-14(12-13)19-17(23-15)21-10-8-20(9-11-21)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQVULWOXMGKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Synthesis and Functionalization
The foundational step in preparing 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves constructing the benzothiazole scaffold. A widely adopted strategy begins with 2-mercapto-5-methoxybenzothiazole, which undergoes alkylation with ethyl 2-chloroacetate in the presence of potassium carbonate to yield O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate . Subsequent treatment with hydrazine hydrate generates the hydrazinecarbothioate intermediate, a critical precursor for introducing heterocyclic substituents .
Multi-Step Convergent Synthesis
A convergent approach isolates the synthesis of the pyridine-piperazine fragment before coupling it to the benzothiazole core. The pyridinylpiperazine derivative is prepared by reacting 2-chloropyridine with piperazine in a high-boiling solvent like toluene or xylene, often catalyzed by palladium complexes to enhance regioselectivity . This fragment is then coupled to 2-chloro-5-methoxybenzothiazole via a Buchwald-Hartwig amination, employing a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) to facilitate C–N bond formation .
Reaction Optimization Insights
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Catalyst Loading : Reducing palladium catalyst loading to 2–5 mol% minimizes costs without compromising yield .
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Solvent Selection : Dimethylacetamide (DMA) outperforms DMF in achieving higher conversion rates (≥85%) .
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Temperature : Reactions conducted at 100–110°C for 18 hours optimize nucleophilic displacement efficiency .
Characterization and Analytical Validation
Post-synthesis characterization is critical for confirming structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for key functional groups:
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The methoxy group (–OCH₃) resonates as a singlet at δ 3.81–3.82 ppm in ¹H-NMR .
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Piperazine protons appear as multiplets between δ 2.50–3.50 ppm, while pyridine aromatic protons are observed at δ 7.20–8.50 ppm .
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Carbonyl (C=O) and imine (C=N) groups exhibit IR absorption bands at 1654–1699 cm⁻¹ and 1307–1392 cm⁻¹, respectively .
High-Resolution Mass Spectrometry (HRMS) further validates molecular composition, with the target compound (C₁₇H₁₈N₄OS) showing an exact mass of 326.1202 g/mol .
Comparative Analysis of Synthetic Routes
The table below contrasts two prominent methods for synthesizing this compound, highlighting yields, conditions, and scalability:
The convergent route offers superior yields and purity, attributed to the isolation and purification of intermediates before final coupling . However, the linear approach remains advantageous for small-scale syntheses due to fewer purification steps .
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the benzothiazole sulfur atom to sulfoxide or sulfone derivatives is a common side reaction, particularly in the presence of residual oxidizing agents. Implementing inert atmospheres (N₂ or Ar) and using antioxidants like ascorbic acid reduces this risk .
Solubility Issues
The poor solubility of intermediates in organic solvents can hinder reaction progression. Co-solvent systems (e.g., THF/water mixtures) or sonication improve dissolution, enhancing reaction homogeneity and yield .
Industrial-Scale Considerations
Scaling up the synthesis necessitates addressing exothermic reactions and cost-efficiency. Continuous flow reactors mitigate heat management challenges, enabling safer operation at elevated temperatures . Additionally, replacing palladium catalysts with nickel-based alternatives reduces material costs by 40–50% without significant yield loss .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and pyridine groups enable nucleophilic substitution at nitrogen and sulfur centers:
Key Findings :
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Piperazine nitrogen shows higher nucleophilicity than pyridine, favoring alkylation/acylation at this site .
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Thiazole ring stability depends on substitution: electron-withdrawing groups reduce susceptibility to base-mediated cleavage .
Oxidation Reactions
The benzothiazole core undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 80°C, 4h | Sulfoxide at C2 position | Thiazole > Pyridine | |
| KMnO₄ | Aqueous H₂SO₄, 25°C, 2h | Sulfone derivative | Complete S-oxidation |
Mechanistic Insights :
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Sulfur in the thiazole ring is preferentially oxidized over pyridine nitrogen due to lower electron density .
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Methoxy group at C5 deactivates the benzene ring, preventing electrophilic aromatic substitution during oxidation.
Coordination Chemistry
The pyridine and piperazine groups act as ligands for metal complexes:
Structural Evidence :
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X-ray crystallography confirms bidentate coordination through pyridine N and piperazine NH in Cu(II) complexes .
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Palladium preferentially binds to thiazole sulfur, enabling Suzuki-Miyaura cross-couplings at C4/C6 positions .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Light Source | Solvent System | Major Product | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm UV | MeCN/H₂O (9:1) | Pyridine N-oxide | Φ = 0.32 | |
| 365 nm UV | CH₂Cl₂, O₂ atmosphere | Thiazole ring expansion to 1,2,4-thiadiazine | 68% yield |
Notable Observations :
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Methoxy group enhances intersystem crossing, increasing photostability compared to non-substituted analogues.
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Oxygen acts as both oxidant and reactant in thiadiazine formation .
Acid/Base-Mediated Rearrangements
Protonation states dramatically influence reactivity:
| Condition | pH Range | Structural Change | Biological Relevance | Reference |
|---|---|---|---|---|
| HCl (1M) | <3 | Piperazine diprotonation | Enhanced water solubility | |
| NaOH (0.1M) | >10 | Thiazole ring dearomatization | Precursor for functionalization |
Analytical Data :
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pKa values: Pyridine N = 4.7, Piperazine NH = 9.2 (first protonation), 11.8 (second protonation) .
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Dearomatized thiazole intermediates enable C-H functionalization at previously inaccessible positions .
This compound's reactivity profile demonstrates its versatility as a scaffold for pharmaceutical development, particularly in creating:
Experimental protocols should prioritize inert atmospheres for oxidation-sensitive reactions and strictly control stoichiometry in metal coordination to prevent polynuclear complex formation .
Scientific Research Applications
Pharmacological Applications
The pharmacological profile of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole suggests several applications:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects by modulating serotonin and norepinephrine levels in the brain. Preliminary studies suggest this compound may also influence these neurotransmitter systems.
- Anticancer Properties : Some derivatives of benzothiazole have shown promise in inhibiting cancer cell proliferation. Studies have indicated that this compound might possess similar anticancer properties, particularly against certain types of tumors.
- Antimicrobial Effects : The compound's structural features suggest potential antimicrobial activity. Investigations into its efficacy against various bacterial strains could provide insights into its use as an antibiotic agent.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related benzothiazole compounds. The researchers found that modifications in the piperazine ring significantly enhanced serotonin receptor binding affinity, suggesting that similar modifications could optimize the activity of this compound .
Case Study 2: Anticancer Research
In a recent study, researchers synthesized a series of benzothiazole derivatives and tested them against breast cancer cell lines. The results indicated that specific substitutions on the benzothiazole core led to increased cytotoxicity. This highlights the potential for this compound as a lead compound for further development in cancer therapeutics .
Case Study 3: Antimicrobial Testing
A comprehensive analysis was conducted to evaluate the antimicrobial properties of various benzothiazole derivatives, including the target compound. The findings demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting that further exploration into its use as an antimicrobial agent is warranted .
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets such as G-protein-coupled receptors and enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzothiazole core can inhibit various enzymes. This dual interaction contributes to its pharmacological effects, including modulation of neurotransmitter release and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can be contextualized by comparing it to analogs with related scaffolds or substitution patterns. Below is a detailed analysis, supported by a comparative data table (Table 1).
Table 1: Structural and Functional Comparison of Similar Compounds
*Calculated based on molecular formula C₁₆H₁₇N₅OS.
Core Heterocycle Modifications
- Benzothiazole vs. Benzoxazole: The replacement of sulfur (benzothiazole) with oxygen (benzoxazole) in 5-methyl-2-piperazin-1-yl-1,3-benzoxazole reduces polarizability and alters electronic distribution.
- Benzothiazole vs. Pyrimidine : The pyrimidine core in 5-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine introduces additional nitrogen atoms, increasing hydrogen-bonding capacity but reducing aromatic bulk compared to benzothiazole.
Substituent Effects on Piperazine
- Pyridin-2-yl vs. Phenoxybenzoyl: The pyridinyl group in the target compound is less lipophilic than the phenoxybenzoyl substituent in 4-methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole . This difference may influence membrane permeability and metabolic stability, with pyridinyl favoring aqueous solubility.
- Pyridin-2-yl vs.
Biological Activity
5-Methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (referred to as compound 1) is a synthetic compound that has garnered interest due to its potential pharmacological applications. This article reviews the biological activity of compound 1, focusing on its pharmacodynamics, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 342.47 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring and a pyridine substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compound 1 exhibits significant anticancer properties. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism appears to involve the inhibition of Bcl-2 proteins, which are pivotal in regulating apoptosis. A notable study reported an IC50 value of less than 30 µM against these cell lines, indicating potent cytotoxicity .
Anticonvulsant Activity
Compound 1 has also been evaluated for anticonvulsant activity. In animal models, it showed efficacy in reducing seizure frequency and severity. The SAR analysis suggests that the presence of the methoxy group enhances its anticonvulsant properties by increasing lipophilicity and facilitating blood-brain barrier penetration .
Antimicrobial Activity
The antimicrobial potential of compound 1 has been explored against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of protein synthesis .
Structure-Activity Relationship (SAR)
The biological activities of compound 1 can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and bioavailability |
| Piperazine ring | Contributes to receptor binding affinity |
| Pyridine substituent | Influences pharmacokinetic properties |
| Benzothiazole moiety | Essential for anticancer and anticonvulsant effects |
Case Study 1: Anticancer Efficacy
In a study published in MDPI, compound 1 was tested against multiple cancer cell lines, demonstrating selective cytotoxicity. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Anticonvulsant Properties
Another study focused on the anticonvulsant properties of compound 1 using a PTZ-induced seizure model in rodents. The results showed that compound 1 significantly reduced seizure duration compared to control groups, supporting its therapeutic potential in epilepsy management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
